Bruceantin has been reported in Brucea antidysenterica and Brucea javanica with data available.
Bruceantin is a triterpene quassinoid antineoplastic antibiotic isolated from the plant Brucea antidysenterica. Bruceantin inhibits the peptidyl transferase elongation reaction, resulting in decreased protein and DNA synthesis. Bruceantin also has antiamoebic and antimalarial activity. (NCI04)
antileukemic simaroubolide from Brucea antidysenterica; plant used in Ethiopia in cancer treatment; isolated from B. javanica; quassinoid; structure
Bruceantin
CAS No.: 41451-75-6
Cat. No.: VC0522166
Molecular Formula: C28H36O11
Molecular Weight: 548.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41451-75-6 |
|---|---|
| Molecular Formula | C28H36O11 |
| Molecular Weight | 548.6 g/mol |
| IUPAC Name | methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
| Standard InChI | InChI=1S/C28H36O11/c1-11(2)12(3)7-17(30)39-20-22-27-10-37-28(22,25(35)36-6)23(33)19(32)21(27)26(5)9-15(29)18(31)13(4)14(26)8-16(27)38-24(20)34/h7,11,14,16,19-23,31-33H,8-10H2,1-6H3/b12-7+/t14-,16+,19+,20+,21+,22+,23-,26-,27+,28-/m0/s1 |
| Standard InChI Key | IRQXZTBHNKVIRL-GOTQHHPNSA-N |
| Isomeric SMILES | CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O |
| Canonical SMILES | CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O |
| Appearance | Solid powder |
Introduction
Chemical Profile and Pharmacological Classification
Structural Characteristics
Bruceantin (C₂₈H₃₆O₁₁; molecular weight 548.6 g/mol) belongs to the quassinoid family, characterized by a complex pentacyclic scaffold with multiple oxygenated functional groups . Its structure includes:
-
A decalin core fused to a γ-lactone ring
-
Three hydroxyl groups at C-10, C-15, and C-16
-
An α,β-unsaturated ketone at C-4
The compound's stereochemistry (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S) is critical for its bioactivity, particularly the C-3 ester linkage with a 3,4-dimethylpent-2-enoyl group .
Physicochemical Properties
| Property | Value |
|---|---|
| Solubility | Lipophilic (logP ≈ 2.8) |
| Stability | Degrades in alkaline conditions |
| Ionization Potential | pKa ≈ 4.2 (carboxyl group) |
| Spectral Features | λmax 242 nm (ε = 12,400) |
Data derived from PubChem and NMR studies highlight challenges in formulation due to poor aqueous solubility—a key limitation in clinical translation .
Mechanisms of Antineoplastic Action
Primary Targets and Pathways
Bruceantin exerts multimodal anticancer effects through:
Protein Synthesis Inhibition
By binding the 60S ribosomal subunit, bruceantin inhibits peptidyl transferase activity (IC₅₀ = 12–15 nM), preferentially disrupting oncoprotein synthesis over housekeeping proteins . This selective translation inhibition downregulates short-lived oncoproteins like c-MYC and AR-V7 within 2–4 hours .
Apoptosis Induction
-
Mitochondrial Pathway: Activates BAX/BAK, inducing cytochrome c release and caspase-9 activation .
-
Death Receptors: Upregulates FAS/CD95 expression in myeloma cells (3.8-fold increase at 50 nM) .
-
Caspase Cascade: Cleaves PARP-1 and caspase-3 in HL-60 (EC₅₀ = 12.8 nM) .
Cancer Stem Cell Targeting
In multiple myeloma CSCs, bruceantin (25–100 nM):
-
Reduces ALDH⁺ population by 62–89%
-
Inhibits sphere formation (IC₅₀ = 34 nM)
Preclinical Efficacy Across Tumor Types
Hematologic Malignancies
Solid Tumors
-
Prostate Cancer: 22RV1 CRPC xenografts show 64% growth inhibition (0.5 mg/kg) via HSP90-AR disruption .
-
Melanoma: Synergizes with BRAF inhibitors (CI = 0.32 at 10 nM) .
Clinical Development History
Phase I Trials (1975–1982)
Three trials (n=66) established:
-
MTD: 3.5 mg/m²/day ×5 days (q3w)
-
DLT: Hypotension (Grade 3 in 28%)
-
PK Profile:
Phase II Failures
| Indication | Patients | Response | Reason for Failure |
|---|---|---|---|
| Metastatic Breast | 15 | 0% ORR | Multidrug resistance |
| Malignant Melanoma | 23 | 0% ORR | Poor tumor penetration |
Resurgence in Oncology Research
Overcoming CRPC Resistance
Bruceantin degrades AR-V7 (DC₅₀ = 8 nM) by:
-
Binding HSP90 ATPase domain (Kd = 2.3 μM)
-
Disrupting HSP90-AR complex
Angiogenesis Inhibition
In 3D HUVEC models:
Computational Validation
Molecular docking reveals strong binding to:
Challenges and Future Directions
Limitations
-
Toxicity: Hypotension (NOAEL = 1.8 mg/m²)
-
Pharmacokinetics: Hepatic metabolism (CYP3A4/5) reduces bioavailability
Optimization Strategies
| Approach | Current Progress |
|---|---|
| Liposomal Encapsulation | 3.2-fold ↑ tumor accumulation |
| Prodrug Design | Phosphate ester (T₁/₂ ↑ 6x) |
| Combination Therapy | Synergy with venetoclax (CI 0.2) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume